molecular formula C10H12BrNO B15235282 (R)-6-Bromo-7-methylchroman-4-aminehcl CAS No. 1213560-35-0

(R)-6-Bromo-7-methylchroman-4-aminehcl

Cat. No.: B15235282
CAS No.: 1213560-35-0
M. Wt: 242.11 g/mol
InChI Key: WTCDOBVYPQNVCJ-SECBINFHSA-N
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Description

®-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Bromination: The starting material, 7-methylchroman, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.

    Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 4-position.

    Formation of Hydrochloride Salt: The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt, which is then isolated and purified.

Industrial Production Methods

Industrial production of ®-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    7-Methylchroman-4-amine: Does not have the bromine atom, which may alter its biological activity.

    6-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.

Uniqueness

®-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the amine group, along with the hydrochloride salt form, makes it a versatile compound for various research applications.

Properties

CAS No.

1213560-35-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

WTCDOBVYPQNVCJ-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)[C@@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCO2)N

Origin of Product

United States

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